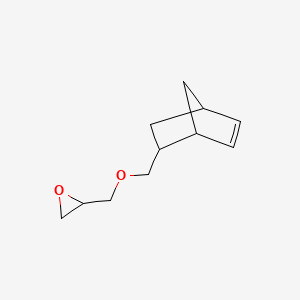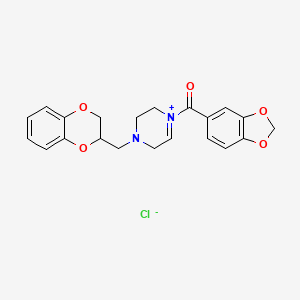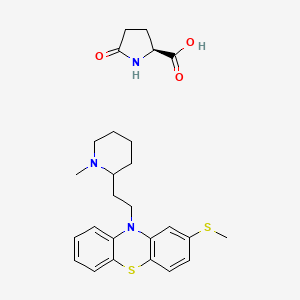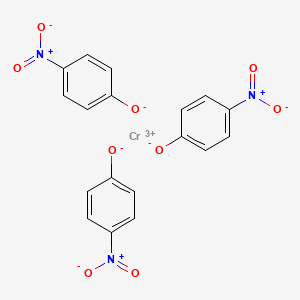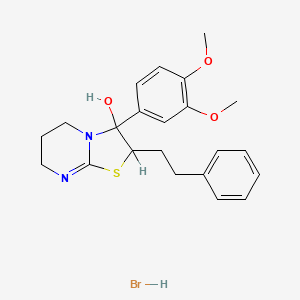
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- は、様々な科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、複数の官能基と芳香環を含む複雑な構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- の合成は、複数段階で行われ、各段階で特定の試薬と条件が必要です。このプロセスは通常、コアのアルトリトール構造の調製から始まり、続いて塩素化、アミノ化、ベンゾイル化などの反応を介して様々な官能基が導入されます。各段階は、最終生成物の正しい立体配置と純度を確保するために、慎重に制御する必要があります。
工業的製造方法
この化合物の工業的製造には、収率の最適化とコスト削減のために調整を加えた、ラボでの合成方法のスケールアップが伴う可能性があります。これには、連続フローリアクター、自動合成装置、高度な精製技術の使用が含まれ、化合物が意図する用途に必要な仕様を満たすことを保証します。
化学反応の分析
反応の種類
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- は、以下を含む様々な化学反応を起こします。
酸化: この反応は官能基を変換することができ、化合物の性質を変える可能性があります。
還元: これは、特定の官能基を除去したり、化合物をより単純な形に還元するために使用できます。
置換: この反応により、分子内の特定の原子または基を置換することができ、異なる性質を持つ誘導体の作成が可能になります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求核剤と求電子剤が置換反応に使用されます。反応条件は、温度、圧力、pHなど、望ましい結果を得るために慎重に制御する必要があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の酸素含有官能基を持つ化合物を生成する可能性があり、還元はより単純で、より水素化された分子を生成する可能性があります。
科学的研究の応用
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- は、科学研究で数多くの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、そして様々な化学反応における試薬として役立ちます。
生物学: この化合物の独特の構造により、生体分子と相互作用することができ、酵素活性、タンパク質結合、細胞プロセスに関する研究に役立ちます。
産業: この化合物の特性により、特殊化学品、材料科学、その他の産業用途での使用に適しています。
作用機序
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- がその効果を発揮するメカニズムは、特定の分子標的との相互作用に関与しています。これらの相互作用には、酵素、受容体、または他のタンパク質への結合が含まれ、それらの活性を調節します。この化合物の複数の官能基と芳香環により、水素結合、疎水性相互作用、ファンデルワールス力など、様々な種類の結合と相互作用を形成することができます。
類似の化合物との比較
類似の化合物
類似の化合物には、他のアルトリトール誘導体と、同様の官能基と構造的特徴を持つ化合物があります。例としては、以下のようなものがあります。
L-アルトリトール誘導体: アルトリトールコア構造にわずかな修正を加えた化合物。
ベンゾイルアミノ化合物: ベンゾイル基とアミノ基が類似した分子。
独自性
L-アルトリトール, 2,5-ビス((3-クロロ-2-(((フェニルメトキシ)カルボニル)アミノ)ベンゾイル)アミノ)-1,2,5,6-テトラデオキシ-1,6-ジフェニル- を際立たせているのは、官能基の特定の組み合わせと、その独特の構造配置です。これにより、化学的および生物学的な特性が異なり、研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other altritol derivatives and compounds with similar functional groups and structural features. Examples might include:
L-Altritol derivatives: Compounds with slight modifications to the altritol core structure.
Benzoyl amino compounds: Molecules with similar benzoyl and amino functional groups.
Uniqueness
What sets L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- apart is its specific combination of functional groups and its unique structural configuration. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
173094-20-7 |
|---|---|
分子式 |
C48H44Cl2N4O8 |
分子量 |
875.8 g/mol |
IUPAC名 |
benzyl N-[2-chloro-6-[[(2S,3S,4R,5S)-5-[[3-chloro-2-(phenylmethoxycarbonylamino)benzoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C48H44Cl2N4O8/c49-37-25-13-23-35(41(37)53-47(59)61-29-33-19-9-3-10-20-33)45(57)51-39(27-31-15-5-1-6-16-31)43(55)44(56)40(28-32-17-7-2-8-18-32)52-46(58)36-24-14-26-38(50)42(36)54-48(60)62-30-34-21-11-4-12-22-34/h1-26,39-40,43-44,55-56H,27-30H2,(H,51,57)(H,52,58)(H,53,59)(H,54,60)/t39-,40-,43-,44+/m0/s1 |
InChIキー |
LWWIGUZFAYWSRU-KOSLULIRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


